Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Esterification: The initial step involves the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The methyl ester is then subjected to hydrazination to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization with appropriate reagents to form the thiophene ring.
Thioether Formation: The thiophene derivative is then reacted with 4-chlorothiophenol to introduce the thioether group.
Amidation: Finally, the compound is amidated with diethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide and ester functionalities.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The thioether and amide functionalities play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-(2-((4-bromophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate
- Diethyl 5-(2-((4-fluorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
diethyl 5-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S2/c1-5-26-19(24)15-11(3)16(20(25)27-6-2)29-18(15)22-17(23)12(4)28-14-9-7-13(21)8-10-14/h7-10,12H,5-6H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCWFIZGABZOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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